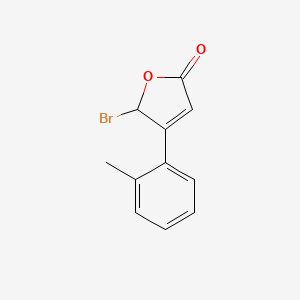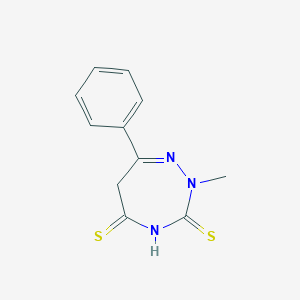
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene is an organic compound with a complex structure that includes both isocyanate and allyl functional groups
Méthodes De Préparation
The synthesis of 1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-hydroxypropan-2-yl)-3-(prop-2-en-1-yl)benzene with phosgene to introduce the isocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It is used in the production of polymers and materials with specialized properties, such as high thermal stability or unique mechanical characteristics.
Mécanisme D'action
The mechanism of action of 1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene depends on its specific application. In chemical reactions, the isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The allyl group can undergo polymerization or other addition reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene can be compared with similar compounds such as:
1-(2-Isocyanatopropan-2-yl)benzene: Lacks the allyl group, making it less versatile in certain chemical reactions.
3-(prop-2-en-1-yl)benzene: Lacks the isocyanate group, limiting its reactivity with nucleophiles.
1-(2-Isocyanatopropan-2-yl)-3-methylbenzene: The methyl group provides different steric and electronic effects compared to the allyl group.
The uniqueness of this compound lies in its combination of isocyanate and allyl functional groups, which allows for a wide range of chemical transformations and applications.
Propriétés
Numéro CAS |
358641-05-1 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-(2-isocyanatopropan-2-yl)-3-prop-2-enylbenzene |
InChI |
InChI=1S/C13H15NO/c1-4-6-11-7-5-8-12(9-11)13(2,3)14-10-15/h4-5,7-9H,1,6H2,2-3H3 |
Clé InChI |
XNVXYKLGDLBMRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC(=C1)CC=C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


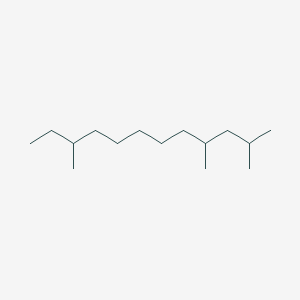
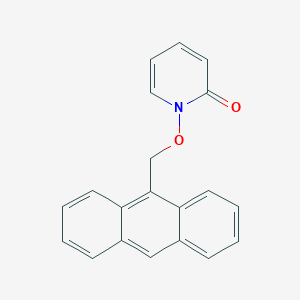

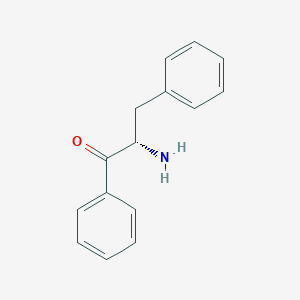
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
